REACTION_CXSMILES
|
Cl.Cl[C:3]1[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=1.[Cl:9][C:10]1[CH:15]=[CH:14][C:13]([CH2:16][CH2:17][CH:18]2C(=O)NC(=O)NC2=O)=[CH:12][CH:11]=1.[OH-].[Na+].Cl>O>[Cl:9][C:10]1[CH:15]=[CH:14][C:13]([CH2:16][CH2:17][CH2:18][C:3]2[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=2)=[CH:12][CH:11]=1 |f:0.1,3.4|
|
Name
|
4-chloropyridine hydrochloride
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
Cl.ClC1=CC=NC=C1
|
Name
|
5-[2-(4-chlorophenyl)-ethyl]barbituric acid
|
Quantity
|
5.3 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)CCC1C(NC(NC1=O)=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
200 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was thoroughly mixed with a mortar and pestle
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for several hours
|
Type
|
TEMPERATURE
|
Details
|
After cooling the mixture, it
|
Type
|
TEMPERATURE
|
Details
|
again refluxed for 45 minutes
|
Duration
|
45 min
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
EXTRACTION
|
Details
|
then the product was extracted into CH2Cl2
|
Type
|
CUSTOM
|
Details
|
The CH2Cl2 layer was separated
|
Type
|
FILTRATION
|
Details
|
filtered through phase
|
Type
|
CUSTOM
|
Details
|
separating paper
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
chromatographed
|
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C(C=C1)CCCC1=CC=NC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |